Cas no 68747-24-0 (Acetic acid, (3-hydroxyphenoxy)-, ethyl ester)

Ethyl (3-hydroxyphenoxy)acetate is a synthetic ester derived from acetic acid and 3-hydroxyphenol, featuring a phenoxy moiety with a hydroxyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its key advantages include its reactivity as an ester, enabling facile derivatization, and the presence of a hydroxyl group, which enhances solubility and provides a site for further functionalization. The compound exhibits moderate stability under standard conditions, making it suitable for controlled reactions. Its structural versatility allows for applications in fine chemical synthesis, where precise molecular modifications are required.
Acetic acid, (3-hydroxyphenoxy)-, ethyl ester structure
68747-24-0 structure
Product name:Acetic acid, (3-hydroxyphenoxy)-, ethyl ester
CAS No:68747-24-0
MF:C10H12O4
MW:196.199883460999
CID:392633
PubChem ID:11241013

Acetic acid, (3-hydroxyphenoxy)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, (3-hydroxyphenoxy)-, ethyl ester
    • ethyl 2-(3-hydroxyphenoxy)acetate
    • 68747-24-0
    • A1-18716
    • DTXSID40459775
    • 3-(ethoxycarbonylmethoxy) phenol
    • Ethyl2-(3-hydroxyphenoxy)acetate
    • Inchi: InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6,11H,2,7H2,1H3
    • InChI Key: QSELHKIYIMPZOM-UHFFFAOYSA-N
    • SMILES: CCOC(=O)COC1=CC=CC(=C1)O

Computed Properties

  • Exact Mass: 196.07356
  • Monoisotopic Mass: 196.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.76

Acetic acid, (3-hydroxyphenoxy)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR957645-1g
Ethyl 2-(3-hydroxyphenoxy)acetate
68747-24-0 95%
1g
£435.00 2025-02-20
A2B Chem LLC
AC64521-5g
Ethyl 2-(3-hydroxyphenoxy)acetate
68747-24-0 95%
5g
$1098.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595187-1g
Ethyl 2-(3-hydroxyphenoxy)acetate
68747-24-0 98%
1g
¥3094.00 2024-05-03

Additional information on Acetic acid, (3-hydroxyphenoxy)-, ethyl ester

Acetic acid, (3-hydroxyphenoxy)-, ethyl ester and its Applications in Modern Chemical Research

Acetic acid, (3-hydroxyphenoxy)-, ethyl ester, with the CAS number 68747-24-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This ester, derived from acetic acid and 3-hydroxyphenol, has garnered attention due to its versatile applications and potential in various biochemical pathways. The structural uniqueness of this compound, featuring a hydroxyphenoxy group linked to an ethyl ester moiety, makes it a valuable candidate for further exploration in synthetic chemistry and drug development.

The compound's molecular structure is characterized by a phenolic ring substituted with a hydroxyl group and an esterified carboxylic acid. This configuration imparts a balance of reactivity and stability, making it suitable for various chemical transformations. In recent years, the study of such aromatic esters has seen considerable growth, particularly in the context of developing novel therapeutic agents. The 3-hydroxyphenoxy group is particularly noteworthy, as it is commonly found in bioactive molecules that exhibit antimicrobial and anti-inflammatory properties.

Recent research has highlighted the potential of derivatives of acetic acid esters in modulating biological pathways. Specifically, studies have shown that compounds with a hydroxyphenoxy moiety can interact with enzymes and receptors involved in metabolic disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain esters of this nature can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is implicated in pain and inflammation. This finding opens up new avenues for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

The ethyl ester component of Acetic acid, (3-hydroxyphenoxy)-, ethyl ester also contributes to its pharmacological relevance. Ethyl esters are known for their ability to enhance drug bioavailability and permeability across biological membranes. This property is particularly advantageous in formulating oral medications where rapid absorption is desired. Additionally, the ester group can be further modified to introduce other functional groups, thereby tailoring the compound's properties for specific applications.

In the realm of synthetic chemistry, this compound serves as a versatile intermediate. Its reactivity allows for the introduction of various substituents at different positions on the aromatic ring or along the ester chain. This flexibility is crucial for designing molecules with targeted biological activities. For example, researchers have explored its use in synthesizing novel flavonoid derivatives, which are known for their antioxidant properties. The hydroxyphenoxy group provides a scaffold for constructing more complex molecules that can interact with biological targets in unique ways.

The pharmaceutical industry has also shown interest in this compound due to its potential as a precursor for drug candidates. The ability to modify its structure while retaining its core pharmacophore makes it an attractive choice for medicinal chemists. Current research efforts are focused on optimizing synthetic routes to produce high-purity forms of Acetic acid, (3-hydroxyphenoxy)-, ethyl ester efficiently. This includes developing greener synthesis methods that minimize waste and reduce environmental impact.

Moreover, the compound's role in material science cannot be overlooked. Its unique chemical properties make it suitable for applications in polymer chemistry and nanotechnology. For instance, researchers have investigated its use as a monomer in the synthesis of biodegradable polymers. The presence of both hydroxyl and ester groups allows for cross-linking reactions that enhance polymer stability and functionality. Such materials are increasingly important in medical applications where biodegradability is a key requirement.

Another area where this compound has shown promise is in environmental chemistry. The development of new methods for detecting and neutralizing pollutants has led to interest in compounds that can interact with organic contaminants. Studies have suggested that derivatives of Acetic acid, (3-hydroxyphenoxy)-, ethyl ester can act as catalysts or carriers for pollutants, facilitating their breakdown into less harmful substances. This application aligns with global efforts to develop sustainable solutions for environmental challenges.

Future research directions include exploring the compound's potential in personalized medicine. By understanding how individual variations in metabolism affect responses to such compounds, researchers can develop more tailored therapeutic strategies. The ethyl ester moiety's role in modulating drug absorption and distribution makes it particularly relevant for personalized drug design.

In conclusion, Acetic acid, (3-hydroxyphenoxy)-, ethyl ester (CAS no 68747-24-0) is a multifaceted compound with significant applications across various scientific disciplines. Its unique structural features make it valuable for pharmaceutical development, synthetic chemistry, material science, and environmental remediation. As research continues to uncover new uses and refine synthetic methodologies, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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